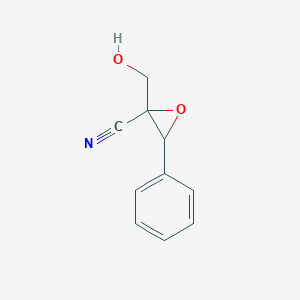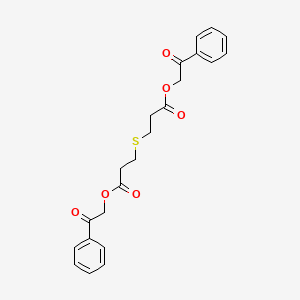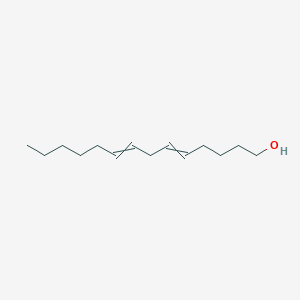
Tetradeca-5,8-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-5,8-dien-1-ol is an organic compound characterized by the presence of two double bonds and a hydroxyl group. This compound is part of a class of compounds known as dienols, which are notable for their diverse chemical reactivity and biological activities. The structure of this compound includes a 14-carbon chain with double bonds at the 5th and 8th positions and a hydroxyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-5,8-dien-1-ol can be achieved through several methods. One common approach involves the stereoselective hydrogenation of 1,5-diynes, which are synthesized by the successive formation of carbon-carbon bonds to replace the carbon-hydrogen bonds of terminal alkyne moieties . Another method involves the cross-cyclomagnesiation of 1,2-dienes with Grignard reagents in the presence of a catalytic amount of Cp2TiCl2 . This method is particularly useful for the stereoselective formation of dienes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-5,8-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Tetradeca-5,8-dien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of Tetradeca-5,8-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . This is achieved through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. The compound’s ability to induce apoptosis is also linked to its effects on mitochondrial function and DNA damage .
Comparison with Similar Compounds
Tetradeca-5,8-dien-1-ol can be compared with other similar compounds, such as:
9,12-Tetradecadien-1-ol: Another dienol with double bonds at the 9th and 12th positions.
Tetradeca-4,8-dien-1-yl acetate: A related compound with an acetate group instead of a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity. Its double bonds and hydroxyl group make it a versatile compound for various chemical transformations and biological interactions.
Properties
CAS No. |
121695-18-9 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradeca-5,8-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,15H,2-5,8,11-14H2,1H3 |
InChI Key |
HSBWHLFHRQWJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
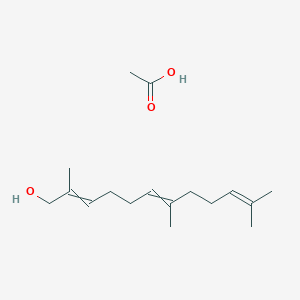
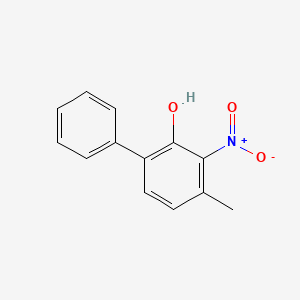
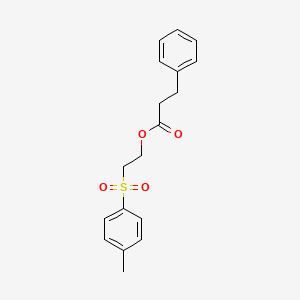
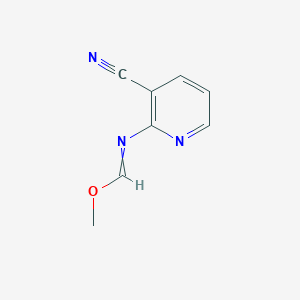
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
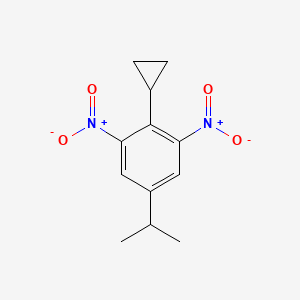
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
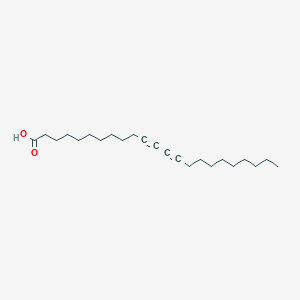
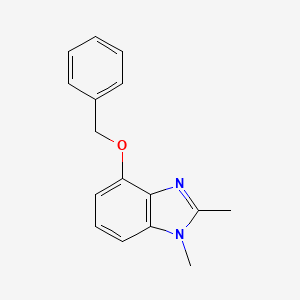
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
